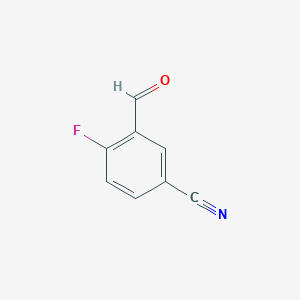

5-Cyano-2-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBHRCAJZGMNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447957 | |

| Record name | 5-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-79-3 | |

| Record name | 5-Cyano-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyano-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Benzaldehydes As Advanced Synthetic Intermediates

Fluorinated benzaldehydes represent a significant class of organic compounds that have become indispensable as advanced synthetic intermediates. google.com The inclusion of fluorine atoms within the benzaldehyde (B42025) structure confers special properties that are highly desirable in the creation of pharmaceuticals, agrochemicals, and sophisticated materials. google.comchinesechemsoc.org The pronounced electronegativity of fluorine can dramatically alter a molecule's electronic properties, thereby affecting its reactivity. chinesechemsoc.org This electronic influence is a potent method for adjusting the biological activity and pharmacokinetic profiles of potential drugs. nih.gov

Moreover, the introduction of fluorine can bolster a compound's metabolic stability by obstructing sites prone to oxidative metabolism. nih.govsmolecule.com This is a vital factor in drug design, potentially leading to enhanced bioavailability and a more prolonged effect. nih.govalfa-chemistry.com The lipophilicity of a molecule can also be adjusted through fluorination, which can affect its capacity to traverse cell membranes and engage with biological targets. nih.govsmolecule.com These characteristics make fluorinated benzaldehydes invaluable precursors for synthesizing a broad spectrum of complex molecules with customized properties. google.com

Overview of 5 Cyano 2 Fluorobenzaldehyde As a Strategic Building Block in Organic Synthesis

5-Cyano-2-fluorobenzaldehyde is a particularly strategic building block owing to the distinct reactivity of its three functional groups: the aldehyde, the cyano group, and the fluorine atom. chemimpex.com The aldehyde group provides a versatile point for numerous chemical transformations, such as nucleophilic additions, condensations, and reductions, enabling the assembly of varied molecular frameworks. smolecule.comchemimpex.com

The cyano group, a potent electron-withdrawing group, markedly shapes the reactivity of the aromatic ring and the aldehyde. smolecule.com It can also be transformed into other functional groups like amines or carboxylic acids, presenting several pathways for additional functionalization. smolecule.com The fluorine atom, positioned ortho to the aldehyde, introduces steric and electronic effects that can guide the course of chemical reactions and augment the characteristics of the final products. smolecule.comontosight.ai This unique amalgamation of functional groups facilitates a controlled, step-by-step elaboration of the molecular structure, rendering this compound an exceptionally valuable intermediate in multi-stage synthetic procedures. chemimpex.comthieme-connect.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H4FNO chemimpex.comchembk.comechemi.comchemspider.com |

| Molecular Weight | 149.12 g/mol chemimpex.comchembk.com |

| Appearance | White to light yellow crystalline powder/solid chemimpex.comchembk.com |

| Melting Point | Approximately 80-82°C chembk.com |

| CAS Number | 146137-79-3 chemimpex.comchembk.comechemi.com |

Research Trajectories of Cyano and Fluoro Substituted Aromatic Systems

Established Synthetic Routes to 5-Cyano-2-fluorobenzaldehyde

Traditional methods for synthesizing this compound rely on well-understood chemical transformations, primarily through the introduction of a cyano group onto a pre-existing benzaldehyde (B42025) scaffold or through multi-step sequences starting from related halogenated precursors.

Cyanation Reactions of Precursor Benzaldehydes

A direct and common method for the synthesis of this compound involves the cyanation of 2-fluorobenzaldehyde (B47322). chembk.com This approach introduces the cyano group at the 5-position of the aromatic ring. One specific method involves the reaction of 2-fluorobenzaldehyde with hydrocyanic acid under controlled conditions to yield the final product. chembk.com

Transition metal-catalyzed cyanation is another widely employed strategy for analogous compounds, which can be applied here. These reactions often use a halogenated benzaldehyde precursor and a cyanide source, such as copper(I) cyanide or utilize palladium-catalyzed cross-coupling. The reaction conditions, including temperature and the choice of catalyst and solvent, are critical parameters that influence the yield and purity of the final product.

Multi-Step Synthesis from Related Halobenzaldehydes

Multi-step synthesis provides an alternative and often necessary route when direct cyanation is not feasible or efficient. A key precursor in this approach is 5-bromo-2-fluorobenzaldehyde (B134332). ambeed.com The synthesis of this compound from this bromo-substituted precursor is a well-documented process.

The procedure involves the reaction of 5-bromo-2-fluorobenzaldehyde with copper(I) cyanide in a high-boiling solvent like N,N-dimethylformamide (DMF). ambeed.com The mixture is heated to a high temperature (e.g., 190°C) to facilitate the nucleophilic substitution of the bromine atom with the cyanide group. ambeed.com Following the reaction, a workup procedure involving an acidic solution of ferric chloride is used to process the reaction mixture and isolate the desired product. ambeed.com

The precursor, 5-bromo-2-fluorobenzaldehyde, can itself be synthesized from more basic starting materials such as 1-bromo-4-fluorobenzene, as detailed in the table below.

| Step | Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|---|

| 1 | 1-Bromo-4-fluorobenzene | n-BuLi, N,N-diisopropylamine, Methyl formate | 5-Bromo-2-fluorobenzaldehyde | Reaction in THF at -78°C, followed by warming to room temperature. |

| 2 | 5-Bromo-2-fluorobenzaldehyde | Copper(I) cyanide | This compound | Reaction in DMF at 190°C for 5 hours. ambeed.com |

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable processes. For the synthesis of this compound and its analogs, convergent cascade reactions and microfluidic technologies represent the forefront of these advancements.

Convergent Cascade and One-Pot Reaction Approaches

One-pot and cascade reactions offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. acs.org Research has demonstrated the use of this compound as a reactant in a one-pot, three-component synthesis to produce 2-aminobenzylidene derivatives with high stereoselectivity and in good yields (52-88%). thieme-connect.com This reaction involves the aldehyde, an active methylidene compound, and a secondary cycloamine, proceeding through a Knoevenagel–nucleophilic aromatic substitution cascade. thieme-connect.com While this demonstrates the utility of the target compound in such reactions, the principles can be applied to design convergent syntheses for the compound itself. The development of one-pot syntheses for related cyanophenylamino-acetamides from simple inputs like an aldehyde, an amine, and an isocyanide highlights the potential of these strategies. acs.org

Microfluidic Synthesis Methodologies for Analogous Intermediates

Microfluidic synthesis, or flow chemistry, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. acs.orgnih.gov These systems have been successfully used for the synthesis of benzaldehyde and its derivatives. acs.orgrsc.org For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde has been optimized in a microfluidic system, achieving high selectivity (94%). rsc.org

Recent advancements have seen the application of micro-reactors for the synthesis of analogous intermediates like 4-cyano-2-fluorobenzaldehyde, improving selectivity and yield while minimizing side reactions. smolecule.com The use of microfluidic systems can accelerate reactions and allow for operations under more aggressive conditions with greater control than traditional batch methods. acs.org This technology holds significant promise for the efficient and scalable production of this compound.

| Emerging Strategy | Description | Key Advantages | Relevant Example |

|---|---|---|---|

| Convergent Cascade / One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. acs.org | Increased efficiency, reduced waste, time and cost savings. acs.orgnih.gov | One-pot synthesis of 2-aminobenzylidene derivatives from this compound and other components. thieme-connect.com |

| Microfluidic Synthesis | Chemical reactions are conducted in a continuous flow through micro-scale channels. nih.gov | Precise control over reaction conditions, enhanced heat and mass transfer, improved safety and scalability, and higher yields/selectivity. nih.govrsc.org | Synthesis of benzaldehyde with 94% selectivity using immobilized gold nanoparticles in a microfluidic reactor. rsc.org Synthesis of analogous intermediates in micro-reactors. smolecule.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. numberanalytics.com The application of these principles is crucial for the sustainable synthesis of fine chemicals like this compound. numberanalytics.com

Key green chemistry principles applicable to its synthesis include:

Prevention : It is better to prevent waste than to clean it up after it has been created. numberanalytics.com One-pot syntheses and microfluidic approaches contribute to this by minimizing side reactions and the need for purification steps. acs.orgnih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic routes are inherently more atom-economical than stoichiometric ones. acs.org

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. numberanalytics.com This involves avoiding toxic reagents and solvents where possible.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. acs.org The use of metal catalysts in cyanation reactions is an example.

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Reactions conducted at ambient temperature and pressure are ideal. Microfluidic systems can improve energy efficiency by providing better heat transfer. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com This encourages the use of greener solvents or solvent-free reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound

The benzene (B151609) ring of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction is pivotal for the functionalization of this compound, allowing for the displacement of the fluorine atom by a variety of nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

Regioselectivity and Stereoselectivity in SNAr Transformations

The substitution of the fluorine atom is highly regioselective, occurring exclusively at the C-2 position. This is a direct consequence of the electronic activation provided by the cyano group situated para to the fluorine. This positional arrangement is crucial for stabilizing the intermediate Meisenheimer complex formed during the nucleophilic attack.

Research has demonstrated the utility of this compound in domino reactions that capitalize on this regioselectivity. For instance, a one-pot [3+3] annulation sequence with 1,3-disubstituted acetone (B3395972) derivatives proceeds via an initial aldol (B89426) addition to the aldehyde, followed by an intramolecular SNAr cyclization. nih.gov This process is regioselective, with the less stabilized anionic center of the dinucleophile effecting the SNAr closure onto the electron-deficient aromatic ring. nih.gov

Furthermore, highly stereoselective syntheses have been achieved using this substrate. A notable example is the one-pot synthesis of 2-aminobenzylidene derivatives. This reaction involves a cascade of Knoevenagel condensation and nucleophilic aromatic substitution with active methylidene compounds and secondary cycloamines, yielding products with high stereoselectivity.

Electronic Effects of Cyano and Fluoro Substituents on Aromatic Reactivity

Both the cyano (-CN) and fluoro (-F) groups are electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. The cyano group, in particular, is a strong electron-withdrawing group and exerts its effect through both induction and resonance. The fluorine atom, while highly electronegative and thus strongly inductively withdrawing, can also donate electron density via resonance. However, in the context of SNAr, the inductive effect of both substituents dominates, leading to a significant decrease in the electron density of the aromatic ring.

This electron deficiency is key to the facility of SNAr reactions. The cyano group at the C-5 position is para to the C-2 fluorine, which is the optimal arrangement for activating the ring toward nucleophilic attack at the C-2 position. The electron-withdrawing cyano group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization, thereby lowering the activation energy of the reaction. The electron-withdrawing properties of these substituents make the aromatic ring more susceptible to attack by nucleophiles.

Carbonyl Group Transformations of this compound

The aldehyde functional group is a primary site of reactivity in this compound, participating in a variety of transformations including nucleophilic additions and condensation reactions. chemimpex.com

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde's carbonyl group readily undergoes attack by nucleophiles. This can lead to the formation of alcohols, amines, or other addition products. For example, it can undergo aldol condensation to form larger carbon chains. smolecule.com

One-pot sequences, such as the previously mentioned [3+3] annulation, initiate with a nucleophilic aldol addition to the carbonyl group. nih.gov Similarly, reactions with amines can lead to the formation of imines or, in more complex sequences, heterocyclic structures. The formation of stable hemiaminals has also been observed in reactions with certain amines, a result of the stabilizing influence of the electron-withdrawing cyano group on the phenyl ring.

Knoevenagel Condensation and Related Methylidene Compound Reactions

The Knoevenagel condensation is a characteristic reaction of the aldehyde group in this compound. wikipedia.org This reaction involves the condensation with active methylene (B1212753) compounds—compounds with two electron-withdrawing groups attached to a methylene carbon—in the presence of a basic catalyst. wikipedia.orgrsc.org

This reaction has been effectively employed in cascade sequences. In a notable multi-component reaction, this compound reacts with active methylidene compounds, such as cyanoacetamide or ethyl cyanoacetate, and secondary cyclic amines. This proceeds through an initial Knoevenagel condensation, and the resulting product is even more activated for a subsequent SNAr reaction, leading to the efficient synthesis of complex 2-aminobenzylidene derivatives. mdpi.com The initial condensation creates a more extensive conjugated system, which further enhances the electron-withdrawing capacity and facilitates the subsequent nucleophilic displacement of the fluorine atom. mdpi.com

Table 1: Examples of Knoevenagel Condensation Reactions with Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde (B137897) | Ethyl 2-cyanoacetate | DABCO, [HyEtPy]Cl–H₂O, 50 °C | 97% | rsc.org |

| 4-Cyanobenzaldehyde (B52832) | Ethyl 2-cyanoacetate | DABCO, [HyEtPy]Cl–H₂O, 50 °C | 98% | rsc.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol (B145695) | Not specified | wikipedia.org |

Reduction and Oxidation Reactions of the Benzaldehyde Moiety

The aldehyde group in this compound can be selectively reduced or oxidized.

The reduction of the aldehyde to a primary alcohol is a common transformation. This is readily achieved using standard reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in ethanol effectively reduces the aldehyde to yield (5-cyano-2-fluorophenyl)methanol. smolecule.commdpi.commasterorganicchemistry.com This reaction is a crucial step in various multi-step synthetic pathways. mdpi.com

While specific examples for the oxidation of this compound are not prevalent in the reviewed literature, the oxidation of the aldehyde group to a carboxylic acid is a fundamental organic transformation. Reagents such as potassium permanganate (B83412) or chromium trioxide are typically used for this purpose. smolecule.com For instance, the oxidation of the related 4-cyanobenzaldehyde with potassium permanganate in liquid ammonia (B1221849) has been shown to produce 4-cyanobenzamide (B1359955) in high yield, with a smaller amount of the corresponding carboxylic acid as a side product. thieme-connect.com A similar reactivity pattern would be anticipated for this compound.

Cyclization Reactions Leading to Heterocyclic Frameworks

The strategic placement of the cyano, fluoro, and aldehyde functionalities on the benzene ring makes this compound a versatile precursor for the synthesis of various heterocyclic frameworks. The electron-withdrawing nature of the cyano group at the C5 position activates the fluorine atom at the C2 position for nucleophilic aromatic substitution (SNAr), while the aldehyde group provides a reactive site for condensation and cyclization reactions. This unique electronic arrangement facilitates a number of domino reactions, enabling the construction of complex fused heterocyclic systems in a single synthetic operation.

One of the prominent applications of this compound in heterocyclic synthesis is in domino aldol-SNAr-dehydration [3+3] annulation reactions. mdpi.comnih.gov This strategy has been successfully employed to prepare 3,6-disubstituted quinolin-2(1H)-ones. mdpi.comnih.gov The reaction involves the condensation of a 2-arylacetamide, acting as a double nucleophile, with this compound, which serves as a double electrophile. mdpi.com The process is typically promoted by a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. mdpi.comsemanticscholar.org

The proposed mechanism for this transformation begins with the base-catalyzed aldol reaction between the enolate of the 2-arylacetamide and the aldehyde group of this compound. semanticscholar.org This is followed by an intramolecular SNAr reaction where the amide nitrogen attacks the carbon bearing the fluorine atom, leading to the cyclized intermediate. mdpi.comsemanticscholar.org Subsequent dehydration of this intermediate results in the formation of the aromatic quinolin-2(1H)-one ring system. mdpi.comsemanticscholar.org This one-pot synthesis is highly efficient and atom-economical. mdpi.com

The scope of this reaction is demonstrated by the successful synthesis of a variety of 6-cyano-3-arylquinolin-2(1H)-ones with different substituents on the aryl group. The reaction conditions and yields for the synthesis of several quinolin-2(1H)-one derivatives starting from this compound are summarized in the table below.

Table 1: Synthesis of 3,6-Disubstituted Quinolin-2(1H)-ones from this compound

| 2-Arylacetamide Reactant | Product | Yield (%) |

|---|---|---|

| Phenylacetamide | 6-Cyano-3-phenylquinolin-2(1H)-one | 85 |

| 2-(4-Methoxyphenyl)acetamide | 6-Cyano-3-(4-methoxyphenyl)quinolin-2(1H)-one | 88 |

| 2-(4-Chlorophenyl)acetamide | 3-(4-Chlorophenyl)-6-cyanoquinolin-2(1H)-one | 92 |

| 2-(2-Fluorophenyl)acetamide | 6-Cyano-3-(2-fluorophenyl)quinolin-2(1H)-one | 82 |

| 2-(2,5-Dimethylphenyl)acetamide | 6-Cyano-3-(2,5-dimethylphenyl)quinolin-2(1H)-one | 75 |

Data sourced from Molecules 2023, 28(15), 5856. mdpi.com

Beyond quinolinones, this [3+3] annulation strategy has also been extended to the synthesis of 7-hydroxyquinolines and 2-naphthols using other 1,3-dicarbonyl compounds as the dinucleophile. semanticscholar.org For instance, the reaction of this compound with various β-ketoesters and β-diketones in the presence of potassium carbonate in DMF at 65–70 °C affords the corresponding fused bicyclic systems. semanticscholar.org

Furthermore, this compound is a key starting material in the synthesis of other nitrogen-containing heterocycles. For example, it can be used in condensations with 1H-pyrazol-5-amines to regioselectively produce substituted 1H-pyrazolo[3,4-b]quinolines. researchgate.net This reaction is typically catalyzed by a base and provides a direct route to these fluorescent compounds, which have applications in materials science. researchgate.net The fluorine atom's susceptibility to nucleophilic displacement is central to the success of these cyclization reactions.

In another example, the reaction of methyl 2-(5-cyano-2-fluorophenyl)acetate with imines, generated from various aldehydes and primary amines, initiates a [3+2] cyclization. researchgate.net This sequence, involving the addition of the enolate to the imine followed by an SNAr ring closure, leads to the formation of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. researchgate.net

The versatility of this compound as a building block in heterocyclic synthesis underscores its importance in medicinal and materials chemistry, providing access to a wide range of complex molecular architectures. mdpi.comnih.govresearchgate.net

Applications of 5 Cyano 2 Fluorobenzaldehyde in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds and Frameworks

The strategic placement of the cyano and fluoro substituents on the benzaldehyde (B42025) ring makes 5-Cyano-2-fluorobenzaldehyde an ideal precursor for a variety of cyclization reactions, leading to diverse and complex heterocyclic systems.

Indazole Derivatives and Analogues

A convenient two-step synthesis has been developed for 5-cyanoindazoles using this compound as the starting material. tandfonline.com The rationale for this approach is that the electron-withdrawing cyano group in the para position facilitates the nucleophilic displacement of the ortho-fluorine atom by hydrazine (B178648). tandfonline.com

The reaction of this compound with hydrazine hydrate (B1144303) at room temperature yields 5-cyanoindazole in good yield. tandfonline.com This methodology can be extended to substituted hydrazines to produce N-substituted indazole derivatives. For instance, reacting the aldehyde with phenylhydrazine (B124118) affords the corresponding phenylhydrazone, which can then be cyclized under neat conditions at high temperatures to yield 5-cyano-1-phenylindazole. tandfonline.com

Table 1: Synthesis of Indazole Derivatives from this compound

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Room Temperature, 18h | 5-Cyanoindazole | Good | tandfonline.com |

| Phenylhydrazine | Diethyl ether, RT; then 250°C, 2h | 5-Cyano-1-phenylindazole | - | tandfonline.com |

Quinazoline (B50416) and Isoquinoline Derivatives

This compound serves as a key substrate in a domino aldol-SNAr-dehydration [3+3] annulation strategy to construct quinolin-2(1H)-ones. researchgate.netmdpi.com In this process, 2-arylacetamides react with this compound, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group. mdpi.com The reaction sequence leads to the formation of 3,6-disubstituted quinolin-2(1H)-ones. mdpi.com For example, the reaction with 2-(phenylsulfonyl)acetamide results in a 91% yield of 6-cyano-3-(phenylsulfonyl)quinolin-2(1H)-one. mdpi.com

Table 2: Synthesis of Quinolin-2(1H)-one Derivatives

| Aldehyde | Acetamide | Product | Yield | Reference |

|---|

Stereoselective Synthesis of 2-Aminobenzylidene Derivatives

A highly stereoselective, one-pot synthesis of 2-aminobenzylidene derivatives has been achieved through a three-component cascade reaction. thieme-connect.comresearchgate.net This method utilizes this compound, an active methylidene compound such as cyanoacetamide or ethyl cyanoacetate, and a secondary cycloamine. thieme-connect.com The reaction proceeds via a convergent Knoevenagel–nucleophilic aromatic substitution (SNAr) and SNAr–Knoevenagel condensation cascade under mild conditions, affording the products with high stereoselectivity and in yields ranging from 52% to 88%. thieme-connect.com

Table 3: Stereoselective Synthesis of (E)-2-Aminobenzylidene Derivatives

| Secondary Amine | Active Methylidene | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Cyanoacetamide | (E)-α-Cyano-3-[5-cyano-2-(piperidin-1-yl)phenyl]-acrylamide | - | thieme-connect.com |

| Pyrrolidine | Cyanoacetamide | (E)-α-Cyano-3-[5-cyano-2-(pyrrolidin-1-yl)phenyl]-acrylamide | - | thieme-connect.com |

Formation of Indole-Containing Compounds

The synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters can be accomplished using a derivative of this compound. researchgate.net The method involves a [3+2] cyclization strategy that begins with the formation of imines from various aldehydes and primary amines. researchgate.net These imines are then treated with the potassium carbonate-derived anion of methyl 2-(5-cyano-2-fluorophenyl)acetate. researchgate.net The subsequent reaction cascade involves the addition of the anion to the imine, followed by ring closure via an SNAr process where the nitrogen atom displaces the fluorine atom on the activated aromatic ring. For these cyano-activated precursors, reaction temperatures of 125 to 130 °C are required. researchgate.net The initially formed indoline (B122111) undergoes spontaneous air oxidation to yield the final aromatic indole (B1671886) product. researchgate.net

Construction of Fluorinated Bioactive Molecules and Precursors

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity. chemimpex.comethernet.edu.et Fluorine can alter key physicochemical properties such as lipophilicity and metabolic stability, which can improve the bioavailability and efficacy of drug candidates. smolecule.comtcichemicals.com Approximately 20% of all pharmaceuticals contain fluorine, underscoring the importance of fluorinated building blocks. tcichemicals.com

This compound is a valuable precursor for creating these fluorinated compounds. chemimpex.comsmolecule.com Its unique structure allows it to serve as a key intermediate in the synthesis of potential drug candidates and agrochemicals, enabling the development of new therapeutic and crop protection agents. chemimpex.com

Precursor in the Synthesis of Substituted Aromatic Acrylates and Carbomethoxy Compounds

This compound is a precursor to important intermediates like methyl 2-(5-cyano-2-fluorophenyl)acrylate and methyl 2-(5-cyano-2-fluorophenyl)acetate. researchgate.netresearchgate.net These compounds are themselves valuable reagents in domino reactions for synthesizing complex heterocycles.

A new synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters utilizes methyl 2-(5-cyano-2-fluorophenyl)acrylate as a key intermediate. researchgate.net This acrylate, prepared from the parent aldehyde, acts as an aza-Michael acceptor. Its reaction with various primary amines in the presence of potassium carbonate initiates a domino sequence of aza-Michael addition, SNAr ring closure, and heteroaromatization to produce the target indoles in high yields (61–92%). researchgate.net Similarly, 5-carbomethoxy-2-fluorobenzaldehyde, a related compound, is used to prepare 6-carbomethoxy-quinolin-2(1H)-ones through domino reactions. mdpi.com

Role in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Potential Drug Candidates Utilizing 5-Cyano-2-fluorobenzaldehyde as a Building Block

This compound is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. acs.org Its aldehyde group readily participates in condensation reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), and the cyano group offers a handle for further functionalization or can act as a crucial pharmacophoric element. This trifecta of reactivity makes it an attractive starting material for constructing libraries of compounds for drug discovery programs.

One notable application is in the synthesis of quinolin-2(1H)-ones and 1,8-naphthyridin-2(1H)-ones through a domino aldol-SNAr-dehydration reaction sequence. selvita.com The 3-arylquinolin-2(1H)-one scaffold is the core of several important drug candidates, including those with potential applications in treating neurodegenerative diseases and cancer. selvita.com For instance, a derivative of this class has been identified as a CDK5 inhibitor, which may be beneficial in the treatment of Alzheimer's disease and amyotrophic lateral sclerosis. selvita.com

Furthermore, this compound has been utilized in the preparation of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. researchgate.net The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The synthesis involves a domino aza-Michael-SNAr-heteroaromatization route, highlighting the utility of the activated fluorine atom for intramolecular cyclization. researchgate.net

The incorporation of fluorine into drug candidates can profoundly influence their pharmacological profiles. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine, which is of a similar size, can lead to significant improvements in a molecule's properties without causing major steric hindrance. sci-hub.se

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.govtaylorandfrancis.com This can block metabolically labile sites in a drug molecule, increasing its half-life and bioavailability. nih.govscispace.com

Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption and distribution. scispace.commdpi.com

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency. tandfonline.comresearchgate.net It can also influence the conformation of a molecule, pre-organizing it for a better fit into a receptor's binding pocket. researchgate.netu-tokyo.ac.jp

pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. tandfonline.comnih.gov This can be a crucial tool for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. nih.gov

The strategic placement of fluorine, as seen in derivatives of this compound, is a testament to the power of this "small magic bullet atom" in drug development. nih.gov

The versatility of this compound has been exploited to develop inhibitors of specific enzymes and modulators of key biological pathways implicated in disease.

A significant example is the synthesis of novel deazaflavin analogues that potently inhibit tyrosyl DNA phosphodiesterase 2 (TDP2). acs.org TDP2 is an enzyme involved in the repair of DNA damage caused by topoisomerase II (TOP2) poisons, a class of clinically important anticancer drugs. By inhibiting TDP2, these deazaflavin derivatives can sensitize cancer cells to the effects of TOP2 poisons like etoposide, representing a promising mechanism-based chemosensitization strategy. acs.org The synthesis of the deazaflavin core involves the reaction of a 6-aminouracil (B15529) derivative with this compound. acs.org

In another targeted approach, this compound has been used as a precursor for pyrimidine-5-carbonitrile derivatives designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov Both EGFR and COX-2 are well-validated targets in oncology, and their dual inhibition is a promising strategy for cancer therapy. Molecular docking studies have shown that these compounds can effectively bind to the active sites of both enzymes. nih.gov

Contributions to Radiopharmaceutical Development (e.g., strategies for 18F-labeled intermediates)

The fluorine-18 (B77423) (18F) isotope is a positron emitter with ideal properties for use in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool widely used in oncology and neuroscience. researchgate.netacs.org The development of efficient methods for incorporating 18F into biologically active molecules is a major focus of radiopharmaceutical chemistry.

While direct 18F-labeling of this compound itself is not extensively documented, general strategies for the radiosynthesis of 18F-labeled benzaldehydes are well-established and applicable. These labeled benzaldehydes serve as valuable prosthetic groups or synthons, which can then be conjugated to larger biomolecules like peptides and proteins. sciengine.comnih.gov

Common strategies for the synthesis of 18F-labeled aromatic aldehydes include:

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for 18F-labeling and involves the displacement of a good leaving group (e.g., a nitro group or a trimethylammonium salt) from an electron-deficient aromatic ring by [18F]fluoride. sciengine.comacs.org The cyano group in this compound is an electron-withdrawing group that would activate the aromatic ring towards such a reaction, making it a plausible, though challenging, substrate for direct 18F for 19F exchange. researchgate.net

Copper-Mediated Radiofluorination: This method allows for the 18F-labeling of less activated aromatic rings from stannane (B1208499) or boronic ester precursors under milder conditions. mdpi.com

Isotopic Exchange: In some cases, 18F for 19F isotopic exchange can be achieved, particularly on highly activated or polyfluorinated aromatic systems. acs.orgresearchgate.net

Once synthesized, an 18F-labeled benzaldehyde (B42025) synthon can be reacted with an aminooxy- or hydrazine-derivatized biomolecule to form a stable oxime or hydrazone linkage, respectively. acs.orgresearchgate.net This "click-like" conjugation is highly efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules. For example, p-(di-tert-butyl[18F]fluorosilyl)benzaldehyde ([18F]SiFA-A) has been developed as a highly effective labeling synthon for peptides. acs.orgresearchgate.net

Investigation of Derived Compounds for Therapeutic Efficacy (e.g., anti-inflammatory, antimicrobial, anticancer activities)

A number of studies have investigated the therapeutic potential of compounds synthesized from this compound, revealing a range of biological activities.

Antimicrobial Activity: Derivatives of this compound have been explored as potential antimicrobial agents. smolecule.com In one study, a series of 6-aryl-5-cyano-2-thiouracil derivatives were synthesized using various aromatic aldehydes, including a fluoro-substituted benzaldehyde. researchgate.netsrce.hr Several of the resulting compounds were screened for their antibacterial and antifungal activities. researchgate.net Notably, compounds such as 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and 6-(4-fluorophenyl)-4-hydrazino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile demonstrated promising antimicrobial activity. researchgate.net

Table 1: Antimicrobial Activity of Selected Thiouracil Derivatives

| Compound | Organism | Activity |

| 2a (6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) | Candida albicans | Stronger than nystatin |

| Aspergillus flavus | Stronger than nystatin | |

| 7a (6-(4-fluorophenyl)-4-hydrazino-2-thioxo-1,2-dihydropyrimidine-5-cabonitrile) | Candida albicans | Stronger than nystatin |

| Aspergillus flavus | Stronger than nystatin | |

| Data sourced from Mohamed, M. S., et al. (2011). researchgate.net |

Anticancer Activity: The scaffold of this compound is present in precursors to novel anticancer agents. As mentioned previously, pyrimidine-5-carbonitrile derivatives synthesized from a precursor made with 4-fluorobenzaldehyde (B137897) have shown potent cytotoxic activity against a panel of 60 human cancer cell lines. nih.gov Two compounds, in particular, exhibited significant growth inhibition against the Colo 205 colon cancer cell line and were found to induce apoptosis by arresting the cell cycle in the G1 phase. nih.gov

Table 2: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Cell Line | IC50 (µM) |

| 4e | Colo 205 (Colon) | 1.66 |

| 4f | Colo 205 (Colon) | 1.83 |

| Data sourced from Abou-Zied, H. A., et al. (2023). nih.gov |

Anti-inflammatory Activity: While less extensively documented, derivatives of this compound have been suggested to possess anti-inflammatory properties. smolecule.com For example, novel quinazoline (B50416) derivatives have been synthesized and evaluated for their anti-inflammatory activity. orientjchem.org The synthesis of these compounds involved the use of 4-fluorobenzaldehyde, a structurally related compound, indicating the potential for this compound to serve as a building block for new anti-inflammatory agents.

Computational and Theoretical Investigations of 5 Cyano 2 Fluorobenzaldehyde and Its Derivatives

Quantum Chemical Studies and Molecular Modeling

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the molecular properties of 5-Cyano-2-fluorobenzaldehyde. These studies provide a foundational understanding of its geometry, stability, and electronic characteristics. researchgate.net DFT modeling is recognized as a resourceful and computationally efficient approach for analyzing molecular geometry, vibrational spectra, and potential reactive sites. researchgate.net

The electronic structure of a molecule dictates its reactivity. For this compound, the presence of electron-withdrawing groups—the cyano (-CN) and fluoro (-F) substituents, along with the aldehyde (-CHO) group—significantly influences the electron distribution across the aromatic ring. chemimpex.com

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to explore hyperconjugative interactions and charge delocalization, which are key to molecular stability. researchgate.net Studies on similar molecules, like 4-Cyano-3-fluorobenzaldehyde, have utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to determine key electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, highlighting sites for nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.

Table 1: Predicted Electronic Properties of a Cyanofluorobenzaldehyde Isomer (4-Cyano-3-fluorobenzaldehyde) Data based on DFT/B3LYP/6-311++G(d,p) calculations for a related isomer, providing insight into the expected values for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.937 eV | Indicates the energy of the outermost electron orbital; related to ionization potential. researchgate.net |

| LUMO Energy | -3.086 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.851 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | 1.60259 D (for a related compound) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

This table is interactive. You can sort and filter the data.

Computational methods are highly effective in simulating spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations are widely used to predict vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-vis). researchgate.netmdpi.com

For instance, a detailed study on the isomer 4-Cyano-3-fluorobenzaldehyde demonstrated the accuracy of DFT (B3LYP/6-311++G(d,p)) in reproducing experimental spectra. researchgate.net

FT-IR and FT-Raman: Theoretical calculations can predict the vibrational modes of the molecule. For this compound, characteristic peaks for C≡N stretching, C=O stretching of the aldehyde, C-F stretching, and various aromatic C-H and C-C vibrations would be calculated. These theoretical frequencies, often scaled by a factor to correct for anharmonicity and basis set deficiencies, show excellent agreement with experimental spectra recorded from solid-state samples. researchgate.netacs.org

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com Calculations can be performed for the molecule in the gas phase and in solvents like DMSO to mimic experimental conditions. researchgate.net The predicted shifts for the aromatic protons and carbons, as well as for the aldehyde and cyano groups, help in the precise assignment of experimental NMR signals. researchgate.net

UV-vis: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. mdpi.com This method calculates the energies of electronic transitions, such as n→π* and π→π*, which correspond to the absorption maxima (λ_max) in the UV-visible spectrum. These calculations help in understanding the electronic properties and color of the compound. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups in a Related Cyanobenzaldehyde Molecule This table illustrates the typical correlation between observed and calculated (DFT) spectroscopic data.

| Functional Group Vibration | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |

| C=O Stretch | 1702 | 1719 | 1704 | 1719 |

| C≡N Stretch | 2239 | 2235 | 2240 | 2236 |

| C-H (aldehyde) Stretch | 2866 | 2860 | - | 2861 |

This table is interactive. You can sort and filter the data. Data is representative of typical findings in the literature for similar compounds. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing researchers to map energy profiles, identify transition states, and understand steric and electronic effects that control reaction outcomes. uq.edu.au While specific mechanistic studies on this compound are not extensively documented in the provided results, the principles can be understood from research on related systems.

For example, computational studies on the Benzyl-Claisen rearrangement have used DFT (B3LYP) to show that the reaction proceeds through a concerted, chair-like transition state. uq.edu.au Similarly, the synthesis of indole (B1671886) derivatives from precursors like this compound involves multiple steps, such as reduction, bromination, and cyclization. mdpi.com Computational modeling could be used to:

Analyze Reaction Pathways: Determine the most energetically favorable route for a reaction, comparing stepwise versus concerted mechanisms.

Characterize Transition States: Calculate the geometry and energy of transition states to understand the activation barriers of different reaction steps.

Explain Regioselectivity: In reactions involving electrophilic or nucleophilic substitution on the aromatic ring, calculations can predict which position is most reactive, explaining why a particular isomer is formed.

Investigate Solvent Effects: Model how different solvents influence the reaction pathway and energetics.

These computational investigations help optimize reaction conditions, predict potential byproducts, and design more efficient synthetic routes for derivatives of this compound. uq.edu.auwhiterose.ac.uk

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

This compound is a versatile building block for synthesizing biologically active molecules, particularly heterocyclic compounds used in medicinal chemistry. chemimpex.com SAR and QSAR studies are crucial for optimizing these derivatives to enhance their potency and selectivity as therapeutic agents. nih.gov

SAR involves systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. For derivatives made from this compound, this could involve modifications at the aldehyde group or further substitution on the phenyl ring.

Research on inhibitors of enzymes like checkpoint kinase (Chk2) and hepatitis C virus NS5B polymerase has generated extensive SAR data for related scaffolds. nih.govacs.org For instance, in a series of 2-arylbenzimidazole inhibitors, replacing a 5-carboxy group with a 5-carboxamide group significantly increased potency. This was rationalized through docking models, which showed the amide could form crucial hydrogen bond donor-acceptor interactions within the enzyme's active site. In contrast, groups like 5-CN or 5-NO₂ were less active. acs.org Similar principles apply to derivatives of this compound, where the cyano and fluoro groups serve as key interaction points or electronic modulators.

QSAR models take this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activity. europa.eu These models use calculated molecular descriptors (e.g., logP for hydrophobicity, electronic parameters, steric factors) to predict the activity of new, unsynthesized compounds. This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. europa.eu

Table 3: Illustrative Structure-Activity Relationship (SAR) for Fictional Inhibitors Derived from a Benzaldehyde (B42025) Scaffold This table demonstrates the principles of SAR, showing how substitutions on a core structure can impact inhibitory activity (IC₅₀).

| Compound | R¹ Group (Position 5) | R² Group (Position 2) | Biological Activity (IC₅₀, µM) | Rationale for Activity Change |

| A | -CN | -F | 15.2 | Baseline activity from the parent scaffold. |

| B | -C(O)NH₂ | -F | 0.8 | Amide group acts as a hydrogen bond donor/acceptor, improving binding affinity. acs.org |

| C | -NO₂ | -F | 45.7 | Nitro group is strongly electron-withdrawing but may not form favorable interactions. acs.org |

| D | -CN | -OH | 9.8 | Hydroxyl group can act as a hydrogen bond donor, slightly improving activity. |

| E | -CN | -OCH₃ | 22.1 | Methoxy group adds bulk, potentially causing a steric clash in the binding pocket. |

This table is interactive. You can sort and filter the data.

Future Research Directions and Challenges in 5 Cyano 2 Fluorobenzaldehyde Research

Development of Novel Enantioselective and Diastereoselective Transformations

A primary frontier in the application of 5-Cyano-2-fluorobenzaldehyde lies in the realm of asymmetric synthesis. The creation of chiral molecules with precise three-dimensional arrangements is paramount in drug discovery and development. Future research will undoubtedly focus on the development of novel enantioselective and diastereoselective transformations involving this key intermediate.

One promising avenue is the use of chiral Lewis acids to catalyze stereoselective additions to the aldehyde functionality. nih.govrsc.orgnih.gov By coordinating to the carbonyl oxygen, a chiral Lewis acid can create a chiral environment, directing the approach of nucleophiles to one face of the aldehyde, leading to the formation of a specific enantiomer of a secondary alcohol. The challenge in this area will be to identify or design Lewis acids that are not only effective in inducing high levels of stereoselectivity but are also compatible with the other functional groups present in the molecule.

Organocatalysis represents another powerful tool for asymmetric transformations. nih.gov Chiral amines, for example, can react with the aldehyde to form chiral enamines or iminium ions in situ. These intermediates can then participate in a variety of stereoselective reactions, such as Michael additions or aldol (B89426) reactions. The development of new organocatalysts tailored for substrates like this compound could open up new pathways to complex chiral molecules. A key challenge will be to overcome potential catalyst inhibition or unwanted side reactions involving the cyano or fluoro substituents.

Furthermore, the strategic placement of the existing functional groups can be exploited to direct stereochemical outcomes in more complex transformations. For instance, the development of intramolecular reactions where a chiral center is first established, followed by a subsequent cyclization involving the cyano or fluoro-activated ring, could lead to the diastereoselective synthesis of intricate heterocyclic scaffolds.

Exploration of New Catalytic Systems for Functionalization and Derivatization

The functionalization and derivatization of this compound are central to its application. The exploration of new catalytic systems is crucial for developing more efficient, selective, and sustainable methods for its chemical modification.

Transition-metal catalysis , particularly palladium- and rhodium-catalyzed cross-coupling reactions, offers significant potential for the derivatization of the aromatic ring. While the fluorine atom is susceptible to nucleophilic aromatic substitution, C-H activation strategies could enable the direct functionalization of other positions on the benzene (B151609) ring, providing access to a wider range of derivatives. researchgate.net A significant challenge will be to achieve high regioselectivity in these C-H activation reactions, given the presence of multiple directing groups.

Photoredox catalysis is an emerging area with the potential to unlock novel reactivity for this compound. nih.gov Visible-light-mediated reactions can generate radical intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods. For example, photocatalytic approaches could be developed for the direct cyanation or formylation of precursor molecules, or for the derivatization of the aldehyde group through radical-based additions. The primary challenge in this field is the rational design of photocatalytic systems that can selectively activate the desired bond in a multifunctional molecule.

Dual catalysis , which involves the simultaneous use of two different catalytic systems to promote a single transformation, is another exciting research direction. nih.govscinito.ai For instance, a combination of a transition-metal catalyst and an organocatalyst could be employed to achieve novel enantioselective functionalizations of this compound. researchgate.net The complexity of these systems presents a significant challenge, requiring careful optimization of reaction conditions to ensure that the two catalytic cycles operate in concert.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly transformations. The development of enzymes that can selectively reduce the aldehyde, hydrolyze the nitrile, or perform other modifications on the this compound scaffold would be a significant advancement. The main hurdles in this area are the discovery or engineering of enzymes with the desired activity and stability for synthetic applications.

Expansion into Emerging Areas of Chemical Biology and Chemical Ecology

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of new tools for chemical biology and for exploring its potential roles in chemical ecology.

In chemical biology , this compound can serve as a starting point for the design of chemical probes to study biological processes. rsc.org For example, its derivatives could be developed as fluorescent probes for the detection of specific enzymes or biomolecules. chemimpex.com The fluorine atom can be useful for ¹⁹F NMR-based screening and mechanistic studies, while the cyano and aldehyde groups provide handles for conjugation to other molecules. The challenge lies in designing probes with high selectivity and sensitivity for their biological targets.

Furthermore, the principles of bioorthogonal chemistry could be applied to derivatives of this compound. researchgate.netacs.orgnih.govnih.govescholarship.org By incorporating a bioorthogonal functional group, molecules derived from this scaffold could be used to label and track biomolecules in living systems. The aldehyde functionality itself can participate in bioorthogonal ligation reactions, such as oxime and hydrazone formation. nih.gov A key research direction would be to develop derivatives that can be efficiently incorporated into biological systems without causing perturbation.

In the realm of chemical ecology , while there is no current evidence of this compound having a natural role, its structural motifs are present in various natural products. Future research could explore the synthesis of analogues of naturally occurring signaling molecules or defense compounds based on this scaffold. Such studies could shed light on the structure-activity relationships of these natural products and potentially lead to the development of new agrochemicals with targeted activities. The primary challenge will be to identify relevant biological systems where such synthetic probes could provide meaningful insights.

Sustainable Synthesis Methodologies and Industrial Scale-Up Considerations

The development of sustainable and scalable synthetic routes to this compound and its derivatives is of paramount importance for its industrial application.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this important intermediate. umontreal.canih.govflinders.edu.aursc.orgnih.gov Flow reactors can provide enhanced heat and mass transfer, leading to improved reaction yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. flinders.edu.au The development of a continuous flow process for the cyanation of 2-fluorobenzaldehyde (B47322) or other key steps in the synthesis of this compound could significantly improve the efficiency and sustainability of its production. The main challenge in transitioning to flow chemistry is the need for specialized equipment and the re-optimization of reaction conditions.

The principles of green chemistry should guide the development of new synthetic routes. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. For example, exploring catalytic methods that replace stoichiometric reagents in the synthesis of this compound would be a significant step towards a more sustainable process.

Process intensification , which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another key area of research. researchgate.net For the industrial scale-up of this compound synthesis, this could involve the integration of reaction and separation steps, the use of microreactors, or the development of one-pot multi-step syntheses. A thorough understanding of the reaction kinetics and thermodynamics is crucial for successful process intensification.

A significant challenge in the industrial scale-up is ensuring the cost-effectiveness of the developed methodologies. While novel catalytic systems and technologies may offer significant advantages in terms of efficiency and sustainability, their economic viability will ultimately determine their industrial implementation.

Q & A

Q. What are the common synthetic routes for preparing 5-Cyano-2-fluorobenzaldehyde in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of benzaldehyde scaffolds. For example, fluorination via electrophilic substitution (using reagents like Selectfluor) followed by cyanation through palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction). A general procedure analogous to fluorobenzaldehyde derivatives involves controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .

Q. What purification methods are recommended for achieving high-purity this compound (>98%)?

- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is effective for isolating the compound. Recrystallization using ethanol or dichloromethane-hexane mixtures can further enhance purity. Purity verification via GC or HPLC is critical, as noted in commercial specifications (e.g., 98% GC purity) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Use desiccants and avoid exposure to light. Safety protocols include PPE (gloves, goggles) and working in a fume hood, as recommended for structurally similar aldehydes .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substituent positions (e.g., fluorobenzaldehyde derivatives show distinct aromatic splitting patterns ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] or [M+Na] peaks).

- IR Spectroscopy : Detect functional groups (C≡N stretch ~2220 cm, C=O stretch ~1700 cm).

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Systematically vary catalytic systems (e.g., Pd vs. Cu catalysts), solvents (polar aprotic vs. ethereal), and temperatures. Use Design of Experiments (DoE) to identify critical factors. Triangulate data by repeating reactions under standardized conditions and comparing with literature protocols .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution reactions using this compound?

- Methodological Answer : The electron-withdrawing cyano and fluoro groups direct nucleophiles to the meta and para positions. Use kinetic vs. thermodynamic control: lower temperatures favor meta substitution, while higher temperatures may shift selectivity. Computational modeling (DFT) can predict reactive sites .

Q. How do solvent polarity and temperature influence the stability of this compound during prolonged reactions?

Q. What computational methods validate the electronic effects of the cyano and fluoro groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects. Compare Mulliken charges and electrostatic potential maps with experimental spectroscopic data (e.g., NMR chemical shifts) to confirm substituent influence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.